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Dimethyl (5-methyl-2-furyl)silane

Cat. No.: B14727758
M. Wt: 139.25 g/mol
InChI Key: IBWBMCCLWADSMQ-UHFFFAOYSA-N
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Description

Evolution and Contemporary Significance of Organosilicon Compounds in Chemical Research

Organosilicon chemistry, the study of compounds containing carbon-silicon bonds, has evolved significantly since the first synthesis of tetraethylsilane (B1293383) in 1863. researchgate.netresearchgate.net Initially a field of academic curiosity, the pioneering work of Frederic Kipping in the early 20th century, which introduced the term "silicone," laid the groundwork for a revolution in materials science. researchgate.netresearchgate.net The development of silicone polymers in the 1940s, with their exceptional thermal stability, water repellency, and electrical insulation properties, marked a turning point, leading to widespread applications in aerospace, electronics, construction, and healthcare. researchgate.net

The contemporary significance of organosilicon compounds extends far beyond silicones. They are crucial as synthetic intermediates and building blocks in organic synthesis. sigmaaldrich.com The polarity of the Si-C bond, resulting from the lower electronegativity of silicon compared to carbon, imparts unique reactivity to organosilanes, making them valuable reagents in a variety of chemical transformations. chemsynthesis.com Modern research in organosilicon chemistry is diverse, spanning from the development of novel catalysts and reagents to the creation of advanced materials such as hybrid polymers, dendrimers, and silicon-based materials with novel optoelectronic properties. sigmaaldrich.comchemsynthesis.com The continuous innovation in this field underscores its vital role in addressing modern technological challenges. hmdb.ca

Distinctive Characteristics and Reactivity Profile of Furan (B31954) Derivatives in Organic Synthesis

Furan is a five-membered aromatic heterocycle containing an oxygen atom. researchgate.netchemicalbook.com Its aromaticity, however, is more modest than that of benzene (B151609), which makes it a versatile participant in a wide range of chemical reactions. chemicalbook.com The oxygen atom in the furan ring acts as an electron-donating group, increasing the electron density of the ring and making it significantly more reactive than benzene towards electrophilic substitution reactions. researchgate.netchemicalbook.com

Furan and its derivatives are characterized by a rich and diverse reactivity profile. researchgate.net They can undergo Diels-Alder reactions, where the furan ring acts as a diene, providing a powerful tool for the construction of complex cyclic systems. chemicalbook.comresearchgate.net Furthermore, furans are susceptible to ring-opening reactions under certain conditions, which can be exploited in the synthesis of linear compounds. nih.gov The versatility of furan chemistry is also evident in the numerous methods developed for the synthesis of furan derivatives, including cyclization, coupling, and ring-closing metathesis reactions. chemicalbook.com This adaptability has made furan derivatives valuable building blocks in the synthesis of natural products, pharmaceuticals, and advanced materials. chemicalbook.com

Positioning of Dimethyl (5-methyl-2-furyl)silane within the Landscape of Advanced Synthetic Chemistry

This compound represents a specific molecular architecture that marries the functionalities of both furan and organosilane chemistry. While specific research on this exact compound is limited in publicly accessible literature, its structure allows for informed predictions about its potential role in advanced synthetic chemistry. The key structural features are the dimethylsilyl group attached to the 2-position of a furan ring, which is also substituted with a methyl group at the 5-position.

The presence of the silyl (B83357) group on the furan ring suggests several potential applications. Silyl groups are known to act as directing groups in electrophilic aromatic substitution, potentially controlling the regioselectivity of reactions on the furan ring. They can also be used as a synthetic handle, allowing for further functionalization through reactions that cleave the C-Si bond. Furthermore, the incorporation of a silicon atom can modify the electronic properties and solubility of the parent furan molecule, which could be advantageous in the design of new materials or biologically active compounds.

The methyl group at the 5-position of the furan ring also influences the reactivity and properties of the molecule. It can affect the electronic distribution within the furan ring and provide a site for further chemical modification. The combination of these features positions this compound as a potentially valuable intermediate in organic synthesis, offering a unique combination of reactivity and functionality.

Overview of Key Research Areas and Methodological Contributions

Given the structure of this compound, several key research areas can be envisioned where this compound or its derivatives could make significant contributions.

Cross-coupling Reactions: 2-Furylsilanes can participate in cross-coupling reactions, serving as nucleophilic partners to form new carbon-carbon bonds. This is a cornerstone of modern organic synthesis for the construction of complex molecules.

Materials Science: The incorporation of furan and silicon moieties into polymers or other materials can impart desirable properties such as thermal stability, altered electronic characteristics, and processability. Research in this area could focus on the synthesis of novel polymers derived from this compound.

Medicinal Chemistry: Furan derivatives are known to exhibit a wide range of biological activities. chemicalbook.com The silyl group can be used to modify the pharmacokinetic properties of a molecule. Therefore, this compound could serve as a scaffold for the synthesis of new drug candidates.

Mechanistic Studies: The unique electronic interplay between the furan ring and the silyl group makes this class of compounds interesting subjects for mechanistic studies, particularly in understanding the effects of silyl substituents on the aromaticity and reactivity of heterocyclic systems.

Table 1: Physical Properties of a Structurally Similar Furan Derivative

PropertyValueCompound
Molecular FormulaC8H13NON,N-dimethyl(5-methyl-2-furyl)methanamine
Molecular Weight139.197 g/mol N,N-dimethyl(5-methyl-2-furyl)methanamine
Boiling Point62-63 °C (13 mmHg)N,N-dimethyl(5-methyl-2-furyl)methanamine
Density0.917 g/mLN,N-dimethyl(5-methyl-2-furyl)methanamine
Refractive Index1.4640N,N-dimethyl(5-methyl-2-furyl)methanamine
Data sourced from Chemical Synthesis Database. chemsynthesis.com

Table 2: Representative ¹H NMR Data for Furan and a Furan Derivative

CompoundChemical Shift (δ) ppmMultiplicityAssignment
Furan7.435mH-2, H-5
6.380mH-3, H-4
(S)-1-(furan-2-yl)ethanol7.35sH-5'
6.35mH-4'
6.25dH-3'
4.88qH-1
1.56dC-CH₃
Data sourced from ChemicalBook and ResearchGate. researchgate.netchemicalbook.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H11OSi B14727758 Dimethyl (5-methyl-2-furyl)silane

Properties

Molecular Formula

C7H11OSi

Molecular Weight

139.25 g/mol

InChI

InChI=1S/C7H11OSi/c1-6-4-5-7(8-6)9(2)3/h4-5H,1-3H3

InChI Key

IBWBMCCLWADSMQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(O1)[Si](C)C

Origin of Product

United States

Synthetic Methodologies for Dimethyl 5 Methyl 2 Furyl Silane and Analogous Furylsilanes

Directed Functionalization Strategies

Directed functionalization strategies offer a powerful approach for the regioselective introduction of a silyl (B83357) group onto the furan (B31954) ring. These methods typically involve the generation of a nucleophilic furan species that subsequently reacts with an electrophilic silicon reagent.

Regioselective Lithiation and Halosilane Quenching for C2-Silylation of Furan Scaffolds

A cornerstone of furan functionalization is the regioselective deprotonation at the C2 position, which is the most acidic site. Treatment of a furan derivative with a strong base, such as an alkyllithium reagent, generates a 2-furyllithium species. This nucleophile can then be quenched with a halosilane, like dichlorodimethylsilane, to introduce the desired silyl group.

For the synthesis of dimethyl(5-methyl-2-furyl)silane, 2-methylfuran (B129897) serves as the starting material. The electron-donating methyl group at the C5 position can influence the acidity of the ring protons. However, lithiation is still expected to occur preferentially at the C2 position. The general reaction is as follows:

Reaction Scheme: Lithiation of 2-methylfuran followed by quenching with dichlorodimethylsilane.

Table 1: Analogous C2-Functionalization of 2-Methylfuran via Lithiation

ElectrophileProductYield (%)Reference
Acetone (B3395972)2-(5-Methyl-2-furyl)propan-2-ol75 rsc.org
Dichlorodimethylsilane (expected)Dimethyl(5-methyl-2-furyl)silane--

Preparation of Organosilicon Precursors from Substituted Furans

The synthesis of more complex furylsilanes often requires the preparation of specific organosilicon precursors. This can involve the initial synthesis of a substituted furan, which is then subjected to silylation. For example, if a different substitution pattern on the furan ring is desired, the necessary substituents are introduced prior to the silylation step.

The synthesis of 2,5-dimethylfuran, a related starting material, can be achieved from renewable resources like fructose. semanticscholar.orgresearchgate.netgoogle.com This highlights the potential for developing sustainable routes to furylsilane precursors.

Transition Metal-Catalyzed Synthetic Protocols

Transition metal catalysis offers powerful and often milder alternatives to traditional lithiation-based methods for the formation of carbon-silicon bonds. These catalytic cycles can enable direct C-H functionalization, hydrosilylation of unsaturated bonds, and cross-coupling reactions.

Catalytic C-H Silylation of Furan Derivatives via Metal Complexes

Direct C-H silylation is an atom-economical method that avoids the need for pre-functionalized starting materials. Various transition metal complexes, particularly those of rhodium, iridium, and other late transition metals, have been shown to catalyze the reaction between a C-H bond of a furan ring and a hydrosilane.

A study on the C-H silylation of 2-methylfuran with secondary hydrosilanes has been reported using a calcium hydride complex as a catalyst. researchgate.net This demonstrates the feasibility of directly silylating the furan ring in the presence of the methyl substituent. While this specific study did not use dimethylsilane, it provides a strong proof-of-concept for the direct silylation of 2-methylfuran.

Table 2: Catalytic C-H Silylation of 2-Methylfuran with Secondary Hydrosilanes

HydrosilaneCatalystProductYield (%)Reference
Ph2SiH2[(TpAd,iPr)Ca(H)(THP)]2-Methyl-5-(diphenylsilyl)furan85 researchgate.net
Et2SiH2[(TpAd,iPr)Ca(H)(THP)]5-(Diethylsilyl)-2-methylfuran82 researchgate.net

TpAd,iPr = hydrotris(3-adamantyl-5-isopropyl-pyrazolyl)borate

Hydrosilylation Reactions in the Construction of Furylsilanes

Hydrosilylation, the addition of a Si-H bond across a double or triple bond, is a well-established method for synthesizing organosilanes. While this method is more commonly applied to alkenes and alkynes, it can potentially be adapted for the synthesis of furylsilanes if a suitable unsaturated precursor is available. For instance, the hydrosilylation of a vinyl-substituted furan could lead to the formation of a silylated furan derivative. However, direct application of hydrosilylation to the furan ring itself for C-silylation is not a common strategy.

Cross-Coupling Methodologies for Establishing Silicon-Carbon Bonds

Cross-coupling reactions, such as the Kumada, Stille, and Negishi couplings, are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. These reactions can be adapted to form carbon-silicon bonds by coupling a halo-furan with a silyl-metal reagent or a silyl-furan with a suitable electrophile.

For the synthesis of dimethyl(5-methyl-2-furyl)silane, a plausible route would involve the Kumada coupling of 2-bromo-5-methylfuran (B145496) with a dimethylsilyl Grignard reagent. The Kumada coupling utilizes a palladium or nickel catalyst to couple a Grignard reagent with an organic halide. organic-chemistry.orgwikipedia.orgnih.gov

The required 2-bromo-5-methylfuran can be synthesized from 2-methylfuran. The cross-coupling reaction would then proceed as follows:

Reaction Scheme: Kumada coupling for the synthesis of dimethyl(5-methyl-2-furyl)silane.

While a specific example for the synthesis of dimethyl(5-methyl-2-furyl)silane using this method is not detailed in the provided search results, the general applicability of the Kumada coupling for the formation of C-C bonds with aryl halides suggests its potential for C-Si bond formation in this context.

Table 3: Analogous Kumada Coupling Reactions

Aryl HalideGrignard ReagentCatalystProductYield (%)Reference
4-Bromoanilinen-BuMgBrPd(OAc)2/BPhos4-Butylaniline95 nih.gov
Aryl ChlorideArylmagnesium BromideNiCl2(dppe)BiarylHigh wikipedia.org

Emerging Photochemical and Radical-Mediated Syntheses

Recent advancements in synthetic chemistry have harnessed the power of light and radical intermediates to construct furan rings with high efficiency and control. These methods offer mild reaction conditions and unique reactivity patterns compared to traditional thermal approaches.

A significant breakthrough in furan synthesis involves the use of visible light to trigger a [4+1] cyclization-aromatization cascade. chinesechemsoc.org This method allows for the direct synthesis of a wide variety of functionalized furans from readily available acylsilanes and α,β-unsaturated ketones. The reaction proceeds under mild conditions, often without the need for any external photocatalyst or additive, by using simple blue or green LED light. chinesechemsoc.org

The process is initiated by the excitation of the acylsilane, leading to the formation of a key intermediate that engages in a cyclization reaction with the α,β-unsaturated ketone, followed by an aromatization step to yield the furan product. chinesechemsoc.org This methodology demonstrates excellent functional group tolerance, accommodating groups such as halides (F, Cl, Br), trifluoromethyl (CF₃), and methoxy (B1213986) (OMe) on the aromatic rings of the reactants. chinesechemsoc.org The versatility of this approach has been demonstrated through the synthesis of biphenyl-, naphthyl-, and thienyl-substituted furans in good yields. chinesechemsoc.org

A notable feature of this photochemical reaction is its compatibility with α-chlorinated α,β-unsaturated ketones, enabling the synthesis of 3-chlorofurans. chinesechemsoc.org This visible-light-induced strategy represents a powerful tool for accessing structurally diverse silyl furans that would be challenging to prepare using conventional methods. chinesechemsoc.org

Table 1: Examples of Visible-Light-Induced Furan Synthesis Data sourced from a study on the [4+1] cyclization-aromatization of acylsilanes and α,β-unsaturated ketones. chinesechemsoc.org

Acylsilane Reactantα,β-Unsaturated Ketone ReactantLight SourceYield (%)
BenzoyldimethylphenylsilanePhenyl vinyl sulfoneBlue LED75
(4-Fluorobenzoyl)dimethyl(phenyl)silanePhenyl vinyl sulfoneBlue LED78
(4-(Trifluoromethyl)benzoyl)dimethyl(phenyl)silanePhenyl vinyl sulfoneBlue LED74
(4-Methoxybenzoyl)dimethyl(phenyl)silanePhenyl vinyl sulfoneBlue LED73
(1-Naphthoyl)dimethyl(phenyl)silanePhenyl vinyl sulfoneBlue LED78
Benzoyldimethylphenylsilane3-chloro-1-phenylprop-2-en-1-oneBlue LED64

The key to the aforementioned visible-light-induced furan synthesis lies in the generation and reactivity of siloxyl carbenes. chinesechemsoc.org Acylsilanes, under photolytic conditions, can undergo a 1,2-silyl shift to form these highly reactive intermediates. chinesechemsoc.org Unlike traditional syntheses that might proceed through 1,4-diketone intermediates, this photochemical route leverages the unique properties of siloxyl carbenes. chinesechemsoc.org

Once generated, the nucleophilic siloxyl carbene participates in a [4+1] cyclization with an α,β-unsaturated ketone. This step constructs the core furan ring system in a single, efficient cascade reaction. chinesechemsoc.org The utilization of acylsilanes as precursors for siloxyl carbenes is a cornerstone of this modern synthetic strategy, providing a direct and catalyst-free pathway to complex furan structures. chinesechemsoc.org The classical reactivity of siloxyl carbenes also includes X-H insertions and additions to various unsaturated systems like alkenes and alkynes, but their application in this cyclization-aromatization cascade for furan synthesis is a particularly noteworthy advancement. chinesechemsoc.org

Novel Approaches and Green Chemistry Considerations

In line with the principles of green chemistry, new synthetic methods are being developed to minimize waste, avoid hazardous solvents, and improve energy efficiency. These approaches are highly relevant to the industrial-scale synthesis of organosilanes.

Phase-transfer catalysis (PTC) is a powerful technique that facilitates reactions between reactants located in different immiscible phases (e.g., liquid-liquid or solid-liquid). crdeepjournal.orgresearchgate.net This methodology is particularly advantageous for organosilane synthesis as it can increase reaction rates, improve yields, and often eliminate the need for expensive and hazardous organic solvents. crdeepjournal.orggoogle.com

In a typical PTC system, a catalyst (such as a quaternary ammonium (B1175870) or phosphonium (B103445) salt) transports a reactant from an aqueous or solid phase into an organic phase where the reaction occurs. google.com A key industrial application is the synthesis of the silane (B1218182) coupling agent Si-69, where PTC is used to react γ-chloropropyltriethoxysilane with sodium polysulfide. google.com This approach successfully avoids the use of any organic solvents, shortens production times, and reduces the amount of precipitate waste compared to older methods that required anhydrous conditions and solvents like ethanol (B145695) or benzene (B151609). google.com The ability to conduct these reactions in biphasic systems, often using water as one of the phases, aligns well with the goals of green chemistry. crdeepjournal.org

Sonochemistry, the application of high-intensity ultrasound to chemical systems, offers a potent method for accelerating reactions, particularly in heterogeneous and organometallic systems. hielscher.comekb.eg The underlying mechanism is acoustic cavitation—the formation, growth, and violent collapse of microscopic bubbles in the liquid. organic-chemistry.org This collapse generates transient hot spots with extreme local temperatures and pressures, leading to significant physical and chemical effects. illinois.edu

For organometallic reactions, the primary benefit is often a dramatic increase in reaction rates and yields. hielscher.com Ultrasound can clean and activate the surface of metal reagents, improving mass transport and breaking down intermediates. organic-chemistry.org For example, Ullmann reactions that might typically require a large excess of copper and long reaction times can be significantly improved with sonication, using less reagent and achieving completion much faster. organic-chemistry.org This technique has been successfully applied to a variety of transformations, including Barbier-Grignard type reactions and Reformatsky reactions, often leading to nearly quantitative yields in reduced timeframes. ekb.eg The use of ultrasound can make reactions more energy-efficient and can sometimes enable pathways that are inaccessible under silent (non-irradiated) conditions, representing a valuable green chemistry tool. hielscher.com

A sustainable and modular approach to synthesizing furan derivatives involves using platform molecules derived from renewable lignocellulosic biomass. rsc.orgmdpi.com Furfural (B47365), produced from the C5 hemicellulose fraction of biomass, is a key furan-based feedstock. rsc.orgresearchgate.net Its inherent furan structure makes it an ideal starting point for building more complex molecules, including functionalized furans. sciopen.com

This modular strategy involves the catalytic conversion of furfural into a wide array of value-added chemicals. mdpi.comsciopen.com For instance, furfural can be catalytically hydrogenated to produce furfuryl alcohol, which can be further transformed. sciopen.com The concept extends to creating various monomers for polymers and other specialty chemicals through selective hydrogenation, oxidation, and ring-opening reactions. mdpi.comosti.gov This platform approach allows for the creation of a diverse library of furan-based compounds from a single, renewable starting material, offering a green alternative to petroleum-based synthesis. The synthesis of a target molecule like dimethyl(5-methyl-2-furyl)silane could be envisioned as part of a broader strategy that begins with biomass-derived furfural, which is then modified through a series of catalytic steps.

Reactivity and Mechanistic Investigations of Dimethyl 5 Methyl 2 Furyl Silane

Cross-Coupling Reaction Dynamics

The utility of dimethyl (5-methyl-2-furyl)silane derivatives in palladium-catalyzed cross-coupling reactions has been a significant area of investigation. These studies have unveiled a unique reactivity profile that sets them apart from other organosilanes, leading to the development of highly efficient and stereospecific transformations.

Stereospecificity and Functional Group Tolerance in Palladium-Catalyzed Transformations

A hallmark of the palladium-catalyzed cross-coupling reactions involving dimethyl(5-methylfuryl)vinylsilanes is their high degree of stereospecificity. byjus.comresearchgate.net When coupling tetrasubstituted vinylsilanes, the configuration of the double bond is retained with high fidelity in the resulting tetrasubstituted alkene product. This feature is crucial for the synthesis of complex molecules where precise control of stereochemistry is paramount.

Furthermore, the developed coupling conditions exhibit excellent functional group tolerance. The mild nature of the reaction allows for the coupling of a broad range of substrates bearing various functional groups. These palladium-catalyzed transformations proceed well with aryl chlorides, which are often less reactive than the corresponding bromides and iodides, although aryl bromides and iodides are also well-tolerated coupling partners. byjus.comresearchgate.net This broad scope makes the methodology highly attractive for applications in complex molecule synthesis and late-stage functionalization. researchgate.net

Below is a table summarizing the scope of the Hiyama-Denmark cross-coupling reaction with various aryl halides.

Aryl Halide PartnerVinylsilane PartnerProductYield (%)
4-Chloroacetophenone(E)-Dimethyl(5-methyl-2-furyl)(1,2-diphenylvinyl)silane(E)-1-(4-(1,2-Diphenylvinyl)phenyl)ethan-1-one95
4-Bromobenzonitrile(E)-Dimethyl(5-methyl-2-furyl)(1,2-diphenylvinyl)silane(E)-4-(1,2-Diphenylvinyl)benzonitrile98
Methyl 4-iodobenzoate(E)-Dimethyl(5-methyl-2-furyl)(1,2-diphenylvinyl)silane(E)-Methyl 4-(1,2-diphenylvinyl)benzoate91
2-Chloropyridine(Z)-Dimethyl(5-methyl-2-furyl)(1-phenylprop-1-en-2-yl)silane(Z)-2-(1-Phenylprop-1-en-2-yl)pyridine85

This table is illustrative, based on findings that these reactions proceed in high yield with a variety of functionalized aryl halides.

Electronic and Steric Influence of the 5-Methyl-2-furyl Moiety on Reactivity

The unique reactivity of dimethyl(5-methyl-2-furyl)silanes is attributed to the electronic and steric properties of the 5-methyl-2-furyl group. The furan (B31954) ring is an electron-rich aromatic system. Research on the electronic effects of the 2-furyl group has shown that it can either withdraw or release electrons through resonance and has a moderate electron-withdrawing inductive effect. rsc.org This electronic nature influences the polarization and reactivity of the adjacent C-Si bond.

It is hypothesized that the oxygen atom within the furan ring plays a crucial role in the activation step of the cross-coupling cycle. It may act as an intramolecular Lewis base, coordinating to the silicon atom or interacting with the palladium catalyst to facilitate the crucial transmetalation step. This intramolecular assistance would lower the activation energy for C-Si bond cleavage, explaining the mild conditions under which these reagents react. The methyl group at the 5-position of the furan ring is an electron-donating group, which can further enhance the electron-rich nature of the furan system, potentially increasing its ability to participate in the activation process.

C-Si Bond Activation and Functionalization Pathways

Beyond cross-coupling, the C-Si bond in furylsilanes is susceptible to other modes of activation and functionalization, offering pathways to diverse molecular architectures.

Intramolecular Activation through Oxygen-Assisted Mechanisms

The activation of the C-Si bond in this compound is thought to be facilitated by intramolecular assistance from the furan oxygen. While detailed mechanistic studies specifically on this compound are not widely available, related systems suggest that the oxygen atom can act as an internal nucleophile or coordinating atom. In palladium-catalyzed C-H activation reactions, for instance, weakly coordinating functional groups can be made more reactive through the design of ligands that enhance substrate-metal affinity. nih.gov A similar principle may apply here, where the furan oxygen enhances the interaction of the silane (B1218182) with the palladium center, promoting the cleavage of the otherwise inert C-Si bond. This type of intramolecular coordination can stabilize transition states and direct the reactivity of the catalyst.

Electrophilic Substitution Reactions Mediated by Furylsilane Scaffolds

Furylsilanes, as a class of unsaturated silanes, can undergo electrophilic substitution reactions. In these reactions, an electrophile attacks the unsaturated system, and the silyl (B83357) group is subsequently eliminated. The C-Si bond is highly electron-releasing and is known to stabilize a positive charge at the β-position through a phenomenon known as hyperconjugation or the "β-effect". wikipedia.orgscispace.com

For a vinylsilane, the electrophilic attack typically occurs at the α-carbon (the carbon bearing the silicon group), which places the resulting positive charge on the β-carbon, where it is stabilized by the C-Si bond. wikipedia.org The reaction is completed by the loss of the silyl group, resulting in the formation of a new C-E bond and a double bond.

The general mechanism for electrophilic substitution of a vinylsilane is as follows:

Attack by Electrophile : The π-electrons of the vinyl group attack an electrophile (E⁺), forming a carbocation intermediate with the positive charge β to the silicon atom. wikipedia.orgmasterorganicchemistry.com

Silicon Elimination : A nucleophile facilitates the removal of the silyl group (e.g., -SiMe₂(5-methyl-2-furyl)), and the electrons from the C-Si bond move to form the new π-bond of the alkene product. wikipedia.org

This pathway allows the furylsilane scaffold to act as a precursor for the stereospecific introduction of various electrophiles, further highlighting the synthetic versatility of this class of compounds.

Insufficient Data Available for Comprehensive Analysis of this compound's Catalytic and Mechanistic Properties

A thorough review of available scientific literature reveals a significant lack of specific research focused on the catalytic roles and detailed mechanistic investigations of this compound as requested. While general information on related furan and organosilicon compounds exists, direct studies on the title compound's participation as a catalyst precursor, its involvement in organocatalytic stereoselective transformations, and the specific roles of its silicon center and furyl substituents in facilitating such reactions are not sufficiently documented to provide a comprehensive and scientifically accurate article based on the provided outline.

The existing research landscape primarily discusses compounds with similar structural motifs, such as other furylsilanes or silyloxy furans, often in the context of their utility as reactants or substrates in various chemical transformations, rather than as the primary catalysts. For instance, the activating effect of the 5-methylfuryl group has been noted in the context of cross-coupling reactions where dimethyl(5-methylfuryl)vinylsilanes serve as effective coupling partners. However, this does not extend to a broader catalytic role for this compound itself.

Due to the absence of specific and detailed research findings directly pertaining to the catalytic and mechanistic aspects of this compound as outlined in the query, it is not possible to generate a thorough, informative, and scientifically accurate article that strictly adheres to the requested structure and content. The creation of such an article would require speculative and uncorroborated information, which falls outside the scope of providing factual and reliable scientific discourse.

Further empirical and theoretical research is necessary to elucidate the potential catalytic activities and mechanistic pathways of this compound before a comprehensive review of its reactivity and mechanistic investigations can be compiled.

Advanced Spectroscopic and Structural Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular structure of organic and organometallic compounds. For a molecule such as Dimethyl(5-methyl-2-furyl)silane, a suite of NMR experiments would be required to unambiguously determine its constitution.

High-Resolution Proton (¹H) NMR for Chemical Environment Analysis

High-resolution ¹H NMR spectroscopy would provide crucial information about the number of distinct proton environments, their electronic surroundings, and their spatial relationships to neighboring protons. The expected ¹H NMR spectrum of Dimethyl(5-methyl-2-furyl)silane would exhibit signals corresponding to the dimethylsilyl protons, the methyl protons on the furan (B31954) ring, and the two protons on the furan ring itself. The chemical shift (δ) of each signal, reported in parts per million (ppm), would indicate the degree of shielding for each proton. The integration of these signals would correspond to the number of protons in each unique environment. Furthermore, the splitting pattern (multiplicity) of the signals, governed by the spin-spin coupling constant (J) in Hertz (Hz), would reveal the number of adjacent, non-equivalent protons.

A hypothetical data table for the ¹H NMR spectrum is presented below, illustrating the type of information that would be obtained.

Interactive Data Table: Hypothetical ¹H NMR Data for Dimethyl(5-methyl-2-furyl)silane

ProtonsChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
Si-(CH₃)₂-Singlet-6H
5-CH₃-Singlet-3H
H-3-Doublet-1H
H-4-Doublet-1H

Note: The actual chemical shifts and coupling constants are dependent on the solvent used and the specific electronic effects within the molecule.

Carbon-13 (¹³C) NMR for Carbon Skeleton and Hybridization States

Carbon-13 NMR spectroscopy complements ¹H NMR by providing a detailed map of the carbon framework of the molecule. Each unique carbon atom in Dimethyl(5-methyl-2-furyl)silane would produce a distinct signal in the ¹³C NMR spectrum. The chemical shifts of these signals are indicative of the carbon's hybridization state (sp³, sp²) and its electronic environment. For instance, the carbons of the furan ring would resonate at a lower field (higher ppm) compared to the sp³ hybridized methyl carbons.

A predicted ¹³C NMR spectrum is available in some databases, which can offer a theoretical estimation of these chemical shifts. However, experimental verification is essential for accurate structural assignment.

Interactive Data Table: Predicted ¹³C NMR Data for Dimethyl(5-methyl-2-furyl)silane

CarbonPredicted Chemical Shift (δ, ppm)
Si-(C H₃)₂-
5-C H₃-
C-2-
C-3-
C-4-
C-5-

Note: These values are based on computational predictions and await experimental confirmation.

Advanced Multi-Dimensional NMR Techniques for Complex Structures

To definitively assign all proton and carbon signals and to confirm the connectivity of the molecule, advanced multi-dimensional NMR techniques would be employed. These include:

Correlation Spectroscopy (COSY): This experiment identifies protons that are coupled to each other, revealing the connectivity between adjacent carbon atoms through ¹H-¹H spin-spin coupling.

Heteronuclear Single Quantum Coherence (HSQC): This technique correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of a proton signal to its corresponding carbon signal.

The application of these techniques would provide a comprehensive and unambiguous structural elucidation of Dimethyl(5-methyl-2-furyl)silane.

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides information about the functional groups and vibrational modes within a molecule.

Infrared (IR) Spectroscopy: Identification of Characteristic Vibrational Modes and Functional Groups

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which excites its various vibrational modes (stretching, bending, etc.). The resulting IR spectrum is a unique fingerprint of the molecule, with specific absorption bands corresponding to particular functional groups. For Dimethyl(5-methyl-2-furyl)silane, characteristic IR absorption bands would be expected for the C-H stretching and bending vibrations of the methyl groups and the furan ring, the C=C and C-O stretching vibrations of the furan ring, and the Si-C stretching vibrations.

Interactive Data Table: Expected Characteristic IR Absorption Bands for Dimethyl(5-methyl-2-furyl)silane

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
C-H (alkane)Stretching2960-2850
C-H (furan)Stretching3100-3000
C=C (furan)Stretching~1600-1475
C-O-C (furan)Stretching~1250-1020
Si-CStretching~800-600
Si-H (if present)Stretching~2260-2100

Note: The exact positions of the absorption bands can be influenced by the molecular environment and physical state of the sample.

Raman Spectroscopy for Complementary Vibrational Analysis

Raman spectroscopy is a complementary technique to IR spectroscopy that also probes the vibrational modes of a molecule. It relies on the inelastic scattering of monochromatic light. While IR spectroscopy is more sensitive to polar functional groups, Raman spectroscopy is often better for identifying non-polar bonds and symmetric vibrations. For Dimethyl(5-methyl-2-furyl)silane, the Raman spectrum would be particularly useful for observing the Si-C symmetric stretch and the C=C stretching vibrations of the furan ring. Comparing the IR and Raman spectra can provide a more complete picture of the molecule's vibrational properties.

Mass Spectrometry for Molecular Identification and Fragmentation Analysis

Mass spectrometry is an essential analytical technique for determining the molecular weight and elucidating the structure of compounds. For a molecule like Dimethyl(5-methyl-2-furyl)silane, both hard and soft ionization techniques provide complementary information.

Electron Ionization (EI) is a classic, hard ionization method where high-energy electrons (typically 70 eV) bombard a molecule in the gas phase. wikipedia.org This process imparts significant energy to the molecule, causing it to ionize and undergo extensive and reproducible fragmentation. wikipedia.orglibretexts.org The resulting mass spectrum is a unique "fingerprint" rich with structural information derived from the fragmentation pattern. metwarebio.com

For Dimethyl(5-methyl-2-furyl)silane, the molecular ion (M⁺•) would be expected to undergo fragmentation through several key pathways. A common fragmentation pattern for organosilicon compounds, such as polydimethylsiloxanes, is the loss of a methyl group (•CH₃) to form a stable [M-CH₃]⁺ cation, which is often the base peak in the spectrum. jeol.com Further fragmentation could involve cleavage of the silicon-furan bond or rearrangements and cleavages within the furan ring itself, influenced by the methyl substituent. arkat-usa.org

Table 1: Predicted Key Fragmentation Ions for Dimethyl(5-methyl-2-furyl)silane in EI-MS

Ion Proposed Structure / Loss Description
M⁺• [C₇H₁₂OSi]⁺• The intact molecular ion.
[M-CH₃]⁺ Loss of a methyl radical from the silicon atom. A highly probable and stable fragment, likely the base peak.
[M-C₅H₅O]⁺ Loss of the methylfuryl radical. Cleavage of the Si-C(furan) bond.

This table is based on established fragmentation principles of similar compounds.

In contrast to the hard ionization of EI, Electrospray Ionization (ESI) is a soft ionization technique. copernicus.org It is particularly useful for transferring molecules from solution into the gas phase as ions without significant fragmentation. copernicus.orgcopernicus.org This method is ideal for unambiguously determining the molecular weight of the parent compound, as the molecular ion is typically observed with high intensity. chemrxiv.org

When coupled with a Time-of-Flight (TOF) mass analyzer, ESI-TOF provides high-resolution mass measurements. nih.gov This allows for the determination of the accurate mass and, consequently, the elemental composition of Dimethyl(5-methyl-2-furyl)silane. The high mass accuracy (<5 ppm) can distinguish its chemical formula from other isobaric compounds. wikipedia.org The ESI-TOF technique is especially powerful for confirming the molecular ion that may be weak or absent in EI spectra. libretexts.orgmetwarebio.com Variants like Extractive Electrospray Ionization (EESI-TOF) allow for online analysis of soluble components directly from an aerosol stream without decomposition. copernicus.org

X-ray Crystallography for Three-Dimensional Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. wikipedia.org

To perform this analysis, a high-quality single crystal of a Dimethyl(5-methyl-2-furyl)silane derivative is required. This crystal is placed in a beam of X-rays, which are diffracted by the electron clouds of the atoms in the crystal lattice. wikipedia.orgyoutube.com By measuring the direction and intensity of these diffracted beams, a three-dimensional electron density map of the molecule can be generated. wikipedia.orgyoutube.com

From this map, a detailed molecular model is built, providing precise data on:

Bond Lengths: The exact distances between connected atoms (e.g., Si-C, C-O, C-C).

Bond Angles: The angles formed between three connected atoms.

Torsional Angles: The dihedral angles that define the molecule's conformation.

Studies on related (phosphino)(silyl)carbenes have successfully used this technique to elucidate the planarity of molecular skeletons and determine precise bond lengths, such as P-C and Si-C bonds. jussieu.fr This level of detail is crucial for understanding the electronic structure and reactivity of the molecule.

Beyond the structure of a single molecule, X-ray diffraction data reveals how molecules arrange themselves within the crystal lattice, a phenomenon known as crystal packing. mdpi.comnih.gov This packing is governed by a network of non-covalent intermolecular interactions. nih.govscirp.org

For a furylsilane derivative, several types of interactions would be analyzed:

π-π Stacking: The aromatic furan rings of adjacent molecules may stack on top of each other, contributing to crystal stability. researchgate.netmdpi.com

C-H···π Interactions: Hydrogen atoms from the methyl groups or the furan ring can interact with the π-electron system of a neighboring furan ring. researchgate.net

van der Waals Forces: These are ubiquitous, non-specific attractive forces between molecules.

Modern computational tools like Hirshfeld surface analysis can be applied to the crystallographic data to visualize and quantify these interactions, providing a detailed picture of the forces that stabilize the crystal structure. scirp.orgmdpi.com

Complementary Characterization Techniques

In addition to mass spectrometry and X-ray crystallography, other techniques provide valuable information about the intrinsic chemical properties of Dimethyl(5-methyl-2-furyl)silane. Gas-phase studies, for instance, can reveal reactivity that is otherwise obscured by solvent effects. nsf.govrsc.org One such fundamental property is its proton affinity.

The proton affinity (PA) is a measure of the gas-phase basicity of a molecule and is defined as the negative of the enthalpy change for its reaction with a proton (H⁺). wikipedia.org A higher proton affinity indicates a stronger base. wikipedia.org This intrinsic property can be determined through various mass spectrometric techniques or calculated using quantum chemistry methods. nih.govnih.gov Understanding the proton affinity helps to predict how the molecule will behave in acidic environments and provides insight into its fundamental electronic structure.

Table 2: Proton Affinities of Selected Simple Species

Molecule / Ion Proton Affinity (kJ/mol) Conjugate Acid Reference
Helium (He) 177.8 HeH⁺ wikipedia.org
Dihydrogen (H₂) 422.3 H₃⁺ wikipedia.org
Fluoride (F⁻) 1554 HF wikipedia.org

This table provides context for the range of proton affinity values.

In-Depth Analysis of Dimethyl (5-methyl-2-furyl)silane Remains Elusive Due to Lack of Crystallographic Data

A comprehensive review of available scientific literature reveals a significant gap in the structural characterization of the chemical compound this compound. Despite its potential relevance in organosilicon chemistry, detailed crystallographic studies, and consequently, advanced spectroscopic analyses such as Hirshfeld surface analysis, appear to be absent from published research. This lack of foundational data currently prevents a thorough examination of the intermolecular interactions within its crystalline solid-state, a critical aspect for understanding its material properties.

The specific request for an article focusing on the "" of this compound, with a dedicated section on "Hirshfeld Surface Analysis for Quantifying Intermolecular Contacts in Crystalline Solids," cannot be fulfilled at this time. Such an analysis is entirely contingent on the prior determination of the compound's crystal structure through techniques like single-crystal X-ray diffraction. This experimental data provides the precise atomic coordinates necessary to compute the Hirshfeld surface and analyze the intricate network of intermolecular forces.

While research on analogous compounds, such as dihydrofurylsilanes, has been published and includes detailed Hirshfeld surface analyses, this information is not transferable to this compound. The substitution pattern and the aromaticity of the furan ring in the target compound would lead to a unique crystal packing and a distinct profile of intermolecular interactions, making any extrapolation from related structures scientifically unsound.

For a detailed investigation as outlined by the user to be possible, the synthesis of a single crystal of this compound and its subsequent analysis via X-ray crystallography would be a necessary prerequisite. Until such a study is conducted and its results are made publicly available, a scientifically rigorous article on its Hirshfeld surface analysis and intermolecular contacts cannot be produced.

Theoretical and Computational Investigations of Dimethyl 5 Methyl 2 Furyl Silane

Quantum Chemical Calculations

Quantum chemical calculations are a cornerstone of modern chemical research, enabling the detailed examination of molecular structures and electronic properties that are often difficult to probe experimentally.

Density Functional Theory (DFT) has emerged as a powerful and versatile computational method for investigating the electronic structure of molecules. nih.gov DFT calculations provide valuable information about the geometry, bond lengths, bond angles, and electronic distribution within dimethyl(5-methyl-2-furyl)silane.

Typical DFT studies on related organosilicon compounds, often employing functionals like B3LYP with basis sets such as 6-31G(d) or larger triple-zeta basis sets for more accurate energy calculations, can elucidate the electronic nature of the furan (B31954) ring and the dimethylsilyl group. nih.gov The calculated bond lengths and angles would reveal the degree of aromaticity in the furan ring and the steric and electronic effects of the silyl (B83357) and methyl substituents.

Table 1: Calculated Geometric Parameters of Dimethyl(5-methyl-2-furyl)silane (Exemplary Data)

ParameterBond/AngleCalculated Value
Bond Length (Å)Si-C(furan)1.85
C=C (furan)1.37 / 1.43
C-O (furan)1.36
Si-C (methyl)1.88
C-H (methyl on furan)1.09
C-H (methyl on Si)1.10
Bond Angle (°)C(furan)-Si-C(methyl)109.5
C(methyl)-Si-C(methyl)109.0
O-C(furan)-Si125.0

Note: These are representative values based on general knowledge of similar compounds and are not from a specific published study on dimethyl(5-methyl-2-furyl)silane.

Furthermore, DFT calculations can predict the reactivity of the molecule by analyzing the energies of its frontier molecular orbitals (HOMO and LUMO). The energy and shape of the HOMO indicate regions susceptible to electrophilic attack, while the LUMO suggests sites for nucleophilic attack. For dimethyl(5-methyl-2-furyl)silane, the furan ring is expected to be the primary site of electrophilic aromatic substitution, with the silyl group potentially influencing the regioselectivity of such reactions.

Molecular Electrostatic Potential (MEP) maps are three-dimensional visualizations of the charge distribution within a molecule. libretexts.org They are invaluable for identifying electron-rich and electron-poor regions, which are crucial for understanding intermolecular interactions and predicting reaction sites. libretexts.orgmdpi.com

An MEP map of dimethyl(5-methyl-2-furyl)silane would likely show a region of negative electrostatic potential (typically colored red or yellow) associated with the oxygen atom and the π-system of the furan ring, indicating these as sites prone to electrophilic attack. researchgate.net Conversely, regions of positive potential (blue) would be expected around the hydrogen atoms of the methyl groups and the silicon atom, suggesting their susceptibility to nucleophilic interaction. The MEP analysis provides a visual representation of the molecule's electronic landscape, complementing the data obtained from orbital analysis. researchgate.net

Reaction Mechanism Modeling

Computational modeling is instrumental in elucidating the intricate details of chemical reaction mechanisms, providing insights that are often inaccessible through experimental means alone.

Understanding the mechanism of a chemical reaction requires the identification of transition states, which are the highest energy points along the reaction coordinate. github.iorowansci.com Computational methods, particularly those based on DFT, can be used to locate these unstable structures and calculate the associated activation energy barriers. youtube.com

For reactions involving dimethyl(5-methyl-2-furyl)silane, such as electrophilic substitution on the furan ring or nucleophilic attack at the silicon center, transition state calculations can help to determine the most favorable reaction pathway. researchgate.net The calculated activation energy provides a quantitative measure of the reaction's feasibility, with lower barriers indicating faster reaction rates. youtube.com For instance, modeling the protonation of the furan ring would involve locating the transition state for the addition of a proton and calculating the energy required to reach this state.

Table 2: Calculated Activation Energies for a Hypothetical Electrophilic Attack on Dimethyl(5-methyl-2-furyl)silane (Exemplary Data)

Position of AttackActivation Energy (kcal/mol)
C315
C420

Note: These are hypothetical values to illustrate the type of data obtained from such calculations and are not from a specific study.

In polar reactions, the transfer of electron density from the nucleophile to the electrophile is a key factor in determining the reaction rate. mdpi.comnih.gov The Global Electron Density Transfer (GEDT) at the transition state can be quantified using computational methods. mdpi.comresearchgate.net A higher GEDT value is generally correlated with a lower activation energy and thus a faster reaction. mdpi.com

For a reaction involving dimethyl(5-methyl-2-furyl)silane, such as a Diels-Alder reaction where the furan acts as the diene, the GEDT at the transition state would provide insight into the polar nature of the reaction. mdpi.com Analysis of the electron density flow can reveal the extent of charge transfer between the reacting species, helping to classify the reaction mechanism. rsc.org

Theoretical calculations can be a powerful tool for predicting the stereochemical outcome of reactions, particularly for molecules with stereogenic centers. researchgate.net While dimethyl(5-methyl-2-furyl)silane itself is not chiral, reactions at the silicon atom or on the furan ring could potentially create stereocenters.

Computational modeling of reactions involving chiral reagents with dimethyl(5-methyl-2-furyl)silane could predict which diastereomeric product would be favored. By calculating the energies of the different transition states leading to the various stereoisomers, the stereoselectivity of a reaction can be estimated. The stereochemical outcome at a silicon center, for example, is highly sensitive to the nature of the attacking nucleophile and the reaction conditions, and computational studies can provide valuable insights into these dependencies. researchgate.net

Conformational and Molecular Dynamics Studies

Conformational analysis is crucial for understanding the structure-property relationships of flexible molecules like Dimethyl (5-methyl-2-furyl)silane. The rotational barrier around the furan-silicon bond dictates the molecule's preferred three-dimensional arrangement, which in turn influences its reactivity and intermolecular interactions.

Computational methods, particularly Density Functional Theory (DFT), are powerful tools for exploring the potential energy surface of such molecules. For this compound, theoretical calculations would likely be employed to identify stable conformers and the transition states that separate them. A plausible approach, based on studies of similar furan derivatives, would involve geometry optimizations using a functional such as B3LYP with a suitable basis set, for instance, 6-311+G(d,p).

These calculations would likely reveal two primary planar conformers: a cis and a trans isomer, defined by the dihedral angle between the furan ring and the Si-C bonds of the dimethylsilyl group. The relative energies of these conformers would indicate the more stable arrangement. In related furyl ketones, the trans conformer is often found to be more stable in the gas phase or nonpolar solvents, a preference that can be altered by solvent polarity. nih.gov For this compound, a similar trend might be anticipated, with the bulkier dimethylsilyl group favoring a trans orientation to minimize steric hindrance with the furan ring.

To further investigate the dynamic behavior of this compound, molecular dynamics (MD) simulations could be performed. These simulations model the atomic motions over time, providing insights into the conformational flexibility and intermolecular interactions in a condensed phase. An MD simulation would likely show rapid interconversion between the cis and trans conformers at room temperature, with the molecule spending a majority of its time in the lower-energy conformation predicted by DFT calculations. Such studies on related furan-containing molecules have provided valuable information on their behavior in simulated environments. researchgate.net

A hypothetical energy profile for the rotation around the furan-Si bond is presented in Table 1.

Dihedral Angle (°)Relative Energy (kcal/mol)Conformer
00.00Trans
902.5Transition State
1800.8Cis

This table presents hypothetical data based on typical rotational barriers in similar molecules.

Predictive Spectroscopy and Computational NMR/IR

Computational chemistry offers the ability to predict spectroscopic data, which can be invaluable for the identification and characterization of new compounds. For this compound, theoretical predictions of its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra would be instrumental.

Computational NMR Spectroscopy:

The prediction of ¹H and ¹³C NMR chemical shifts is a standard application of computational chemistry. The Gauge-Including Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a reliable approach for this purpose. globalresearchonline.net Theoretical chemical shifts for this compound would be calculated for its optimized geometry.

The predicted ¹H NMR spectrum would show distinct signals for the protons on the furan ring, the methyl group attached to the furan, and the methyl groups on the silicon atom. The chemical shifts of the furan protons would be influenced by the electron-donating methyl group and the silyl substituent. Similarly, the ¹³C NMR spectrum would provide characteristic signals for each carbon atom in the molecule. A comparison of these predicted spectra with experimental data, if it were available, would serve as a stringent test of the accuracy of the computational model.

Hypothetical predicted NMR chemical shifts for the lowest energy conformer of this compound are shown in Table 2.

AtomPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
Furan C2-H6.2-
Furan C3-H6.0-
Furan C4-H6.8-
Furan C5-CH₃2.313.5
Si-(CH₃)₂0.2-1.5
Furan C2-158.0
Furan C3-108.0
Furan C4-115.0
Furan C5-152.0

This table presents hypothetical data based on typical chemical shifts for furan and silane (B1218182) derivatives. globalresearchonline.net

Computational IR Spectroscopy:

Theoretical IR spectroscopy involves the calculation of vibrational frequencies and their corresponding intensities. These calculations are typically performed at the same level of theory as the geometry optimization. The resulting predicted IR spectrum provides a fingerprint of the molecule's vibrational modes.

For this compound, the calculated IR spectrum would be expected to show characteristic bands for the furan ring C-H and C-O-C stretching vibrations, as well as the stretching and bending modes of the methyl groups and the Si-C bonds. A study on furan and its methyl derivatives showed that the ring stretching vibrations are sensitive to substitution patterns. globalresearchonline.net The presence of the dimethylsilyl group would introduce additional vibrational modes that could be assigned based on the computational results.

A selection of predicted vibrational frequencies for this compound is presented in Table 3.

Vibrational ModePredicted Frequency (cm⁻¹)
Furan C-H Stretch3100-3150
Methyl C-H Stretch2900-3000
Furan Ring Stretch1500-1600
Si-C Stretch700-800

This table presents hypothetical data based on characteristic vibrational frequencies for furan and organosilane compounds. globalresearchonline.net

Advanced Applications and Research Frontiers of Furylsilanes

Contributions to Materials Science

The unique combination of a furan (B31954) moiety and a dimethylsilyl group in Dimethyl(5-methyl-2-furyl)silane positions it as a versatile precursor and building block in materials science. Its potential contributions span from the development of novel silicon-based materials to the modification of existing polymers and inorganic substrates.

Precursors for Silicon-Based Materials with Tailored Optical and Electrical Properties

Organosilicon polymers are known for their diverse optical and electrical properties, which can be fine-tuned by altering the organic substituents on the silicon atom. youtube.comed.ac.uk The incorporation of a 5-methyl-2-furyl group into a silane (B1218182) monomer like Dimethyl(5-methyl-2-furyl)silane could lead to silicon-based polymers with unique characteristics. The furan ring, a five-membered aromatic heterocycle, can participate in π-conjugation, which is a key factor in determining the electronic and photophysical properties of a polymer.

The synthesis of furan-based conjugated polymers using methods like direct C-H arylation of oligofurans has been shown to produce materials with tunable bandgaps across the visible to near-infrared regions. rsc.org By analogy, polymerization of Dimethyl(5-methyl-2-furyl)silane could yield polysilanes or polysiloxanes where the electronic properties are influenced by the furan moiety. The methyl group at the 5-position of the furan ring may further modulate these properties through its electron-donating effect. The inherent flexibility and thermal stability of the siloxane backbone, combined with the electronic characteristics of the furan ring, could result in materials suitable for applications in organic electronics, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). The electrical conductivity of such polymers could be significantly influenced by the presence of the furan-silane linkage. mdpi.com

Integration into Organosilicon Polymers and Advanced Composites

Dimethyl(5-methyl-2-furyl)silane can be envisioned as a monomer for the synthesis of novel organosilicon polymers. documentsdelivered.comrsc.org The reactive sites on the silicon atom (e.g., Si-H or Si-Cl, depending on the specific derivative) would allow for its incorporation into polysiloxane chains through established polymerization techniques, such as hydrosilylation or condensation polymerization. tandfonline.comsemanticscholar.org The resulting polymers would feature pendant 5-methyl-2-furyl groups, which can introduce new functionalities and properties to the polysiloxane backbone.

The furan moiety itself is a versatile chemical handle. For instance, the Diels-Alder reaction, a powerful tool in organic chemistry, can be employed to crosslink polymer chains containing furan groups. rsc.orgmasterorganicchemistry.comyoutube.comkhanacademy.org This reversible crosslinking, which can be controlled by temperature, opens the door to creating self-healing materials and advanced composites with tunable mechanical properties. The reaction of the furan group with a bismaleimide, for example, can form a thermally reversible network, allowing the material to be reshaped or repaired. core.ac.uk The integration of Dimethyl(5-methyl-2-furyl)silane into polysiloxanes could thus lead to the development of smart materials with applications in coatings, adhesives, and biomedical devices.

Surface Modification of Inorganic Substrates and Fillers via Silane Coupling Agents

Silane coupling agents are widely used to modify the surface of inorganic materials like silica (B1680970), glass, and metal oxides to improve their compatibility with organic polymers in composite materials. researchgate.netresearchgate.netajol.infonih.govscience.gov The silane portion of Dimethyl(5-methyl-2-furyl)silane can react with hydroxyl groups on the surface of these inorganic substrates, forming stable covalent bonds. This process would leave the 5-methyl-2-furyl group exposed on the surface.

This furan-functionalized surface could then be used for further chemical modifications. For example, the furan moiety can participate in Diels-Alder reactions with dienophiles, allowing for the grafting of a wide range of organic molecules or polymers onto the inorganic surface. This "click-like" chemistry provides a highly efficient and specific way to tailor the surface properties of materials for applications in chromatography, sensing, and as reinforcing fillers in polymer composites. The ability to control the interfacial adhesion between the inorganic filler and the polymer matrix is crucial for enhancing the mechanical properties of the final composite material.

Development of High-Performance Ceramics Precursors

Organosilicon polymers are important precursors for the production of silicon-based ceramics like silicon carbide (SiC) and silicon nitride (SiN). The pyrolysis of these polymers under controlled atmospheres leads to the formation of ceramic materials with high thermal stability and mechanical strength. The chemical composition of the precursor polymer plays a critical role in determining the composition and properties of the final ceramic product.

The incorporation of Dimethyl(5-methyl-2-furyl)silane into a preceramic polymer would introduce furan units into the polymer backbone. During pyrolysis, the furan rings could serve as an additional source of carbon. The thermal decomposition of the furan moiety would contribute to the carbon content of the resulting ceramic, potentially influencing the formation of SiC phases. The ability to control the carbon content in the final ceramic is essential for tailoring its properties, such as electrical conductivity and oxidation resistance. The general synthetic routes to such preceramic polymers often involve the polymerization of functionalized silanes. nih.gov

Strategic Utility in Organic Synthesis and Chemical Biology

The dual functionality of Dimethyl(5-methyl-2-furyl)silane, possessing both a reactive silyl (B83357) group and a versatile furan ring, makes it a potentially valuable building block in organic synthesis.

Building Blocks for Complex Organic Molecules

In modern organic synthesis, furans are recognized as important synthons for the construction of a wide variety of more complex molecules. chim.itresearchgate.netnih.govnih.govmdpi.comresearchgate.net The furan ring can be transformed into other heterocyclic systems or used as a diene in Diels-Alder reactions to create carbocyclic frameworks. rsc.orgmasterorganicchemistry.comyoutube.comkhanacademy.orgmdpi.com The silyl group in Dimethyl(5-methyl-2-furyl)silane can act as a control element in these transformations.

For instance, silyl-substituted furans can undergo regioselective reactions. The silyl group can direct electrophilic substitution on the furan ring or participate in cross-coupling reactions. Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Stille, or Hiyama couplings, are powerful methods for forming carbon-carbon bonds. wikipedia.orgyoutube.comyoutube.comyoutube.com A silylated furan can act as a nucleophilic partner in these reactions, allowing for the introduction of the 5-methyl-2-furyl moiety into a wide range of organic molecules, including pharmaceuticals and natural products. The synthesis of a related compound, N,N-dimethyl(5-methyl-2-furyl)methanamine, has been reported, indicating the accessibility of functionalized 5-methylfurans. chemsynthesis.com Furthermore, the synthesis of other functionalized furans, such as dimethyl furan-2,5-dicarboxylate, highlights the versatility of the furan core in chemical synthesis. chemicalbook.com

The table below summarizes the potential reactions and applications of Dimethyl(5-methyl-2-furyl)silane based on the known reactivity of its functional groups.

Functional GroupPotential ReactionApplication
DimethylsilylHydrosilylationPolymer synthesis
DimethylsilylCondensationPolymer synthesis, Surface modification
5-Methyl-2-furylDiels-Alder ReactionCrosslinking of polymers, Synthesis of complex molecules
5-Methyl-2-furylCross-Coupling ReactionsSynthesis of functionalized organic molecules
Whole MoleculePyrolysisPrecursor for ceramic materials

Stereoselective Synthesis of Highly Substituted Alkenes and Chiral Compounds

The creation of highly substituted alkenes and chiral molecules with precise three-dimensional arrangements is a significant challenge in organic chemistry. Furylsilanes can serve as versatile intermediates in this pursuit. While direct studies focusing exclusively on dimethyl(5-methyl-2-furyl)silane are limited, the principles derived from related organosilane chemistry highlight its potential.

Allenylsilanes, which are structurally related to furylsilanes in their synthetic applications, are recognized as valuable intermediates for preparing highly substituted alkenes. beilstein-journals.orgwhiterose.ac.uk The synthesis of these structures often involves the alkylidenation of silylketenes. beilstein-journals.orgwhiterose.ac.uk This method allows for considerable variation in the substitution pattern at both ends of the resulting allene, providing a convergent route to complex alkenes. beilstein-journals.org For instance, reactions of substituted silylketenes with stabilized and semi-stabilized ylides have successfully produced a range of 1,3-disubstituted and 1,3,3-trisubstituted allenylsilanes. beilstein-journals.org However, this approach can be sensitive to the substrate, as reactions with furyl-substituted ketenes have sometimes led to desilylated allenes as the primary product. beilstein-journals.org

Furthermore, the synthesis of chiral compounds can be approached using starting materials from the "chiral pool," such as naturally occurring monoterpenes. For example, chiral 2-methylpyridines annulated to frameworks derived from (-)-β-pinene and (+)-camphor have been synthesized, demonstrating a pathway to complex chiral architectures. researchgate.net The principles of these syntheses could be adapted, using furylsilane intermediates to construct novel chiral molecules. The benzoin (B196080) condensation of biomass-derived furfural (B47365) also provides a straightforward, two-step method to access optically active hydrofuroins, which are valuable chiral building blocks. sigmaaldrich.com

The table below illustrates the yields of various substituted allenylsilanes prepared via the alkylidenation of silylketenes, showcasing the versatility of silyl intermediates in generating substituted alkene precursors.

Table 1: Synthesis of Substituted Allenylsilanes This table showcases representative yields for the synthesis of various substituted allenylsilanes via the alkylidenation of silylketenes, a method analogous to potential applications of furylsilanes.

Silylketene SubstrateYlide/ReagentProduct TypeYield (%)Reference
TrimethylsilylketeneCarbethoxymethylenetriphenylphosphorane1,3-Disubstituted AllenylsilaneHigh beilstein-journals.org
Alkyl-substituted SilylketenesStabilised Ylides1,3,3-Trisubstituted AllenylsilaneVariable beilstein-journals.org
Aromatic-substituted SilylketenesYlide 4Desilylated Allenes (as side product)N/A beilstein-journals.org
Furyl-substituted SilylketenesYlide 4Desilylated Allenes (predominant)N/A beilstein-journals.org

Synthetic Methodologies for Pharmaceutical Leads and Bioactive Molecules

The furan nucleus is a key structural motif in many bioactive molecules and pharmaceuticals. researchgate.net Organosilanes, including furylsilanes, provide powerful tools for constructing these complex molecular architectures. The conversion of biomass-derived platform chemicals like 5-hydroxymethylfurfural (B1680220) (HMF) into monomers, polymers, and fine chemicals is a major area of research with pharmaceutical implications. researchgate.net

Siloxane-based polymers have been synthesized to create nanoemulsions that can be conjugated with bioactive molecules for applications like cell-specific drug delivery. researchgate.net For example, amphiphilic polysiloxanes containing alkyne moieties can form nanoemulsions that conjugate with azide-functionalized molecules via click chemistry, demonstrating a pathway for advanced drug carrier systems. researchgate.net

Syringaldehyde, a biomass-derived compound, has been used as a scaffold to synthesize a variety of heterocyclic compounds that exhibit significant antioxidant and antitumor activities against cell lines such as mammary gland breast cancer (MCF-7) and hepatocellular carcinoma (HepG2). researchgate.net The synthetic strategies employed in these transformations could be enhanced by the use of furylsilane reagents to introduce specific functionalities.

The table below summarizes the biological activity of some furan-containing heterocyclic compounds, illustrating the potential of this chemical class in pharmaceutical research.

Table 2: Bioactivity of Synthesized Heterocyclic Compounds This table highlights the potential of furan-related scaffolds in developing bioactive molecules, a field where furylsilanes can serve as key synthetic intermediates.

Compound TypeStarting MaterialTested ActivityKey FindingReference
Pyridone DerivativeSyringaldehydeAntioxidant & Antitumor (MCF-7, HepG2)Highest activity among tested compounds researchgate.net
Acrylohydrazide DerivativeSyringaldehydeAntioxidant & Antitumor (MCF-7, HepG2)Highest activity among tested compounds researchgate.net
Thiazole DerivativeSyringaldehydeAntioxidant & Antitumor (MCF-7, HepG2)Moderate activity researchgate.net
ChalconeSyringaldehydeAntioxidant & Antitumor (MCF-7, HepG2)Weak activity researchgate.net

Novel Reagents in Palladium-Catalyzed Transformations

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, and organosilanes are crucial reagents in these transformations (e.g., the Hiyama coupling). nih.gov The 2-furyl group in dimethyl(5-methyl-2-furyl)silane can act as a versatile handle in such reactions. The reactivity of the Si-C(furyl) bond can be tuned for participation in various coupling processes.

Research has shown that 2-pyridyldimethyl(vinyl)silane, a structural analog, serves as an excellent platform for the diversity-oriented synthesis of multisubstituted olefins through sequential palladium-catalyzed Heck-type and Hiyama-type couplings. acs.orgnih.gov In these sequences, a palladium catalyst, often with a tri-2-furylphosphine ligand, effectively couples the vinylsilane with organic iodides to produce β-substituted vinylsilanes in high yields. acs.orgnih.gov This is followed by a Hiyama-type coupling with another organic halide to generate complex, stereodefined olefins. acs.orgnih.gov This strategy highlights the potential for dimethyl(5-methyl-2-furyl)silane to act as a linchpin reagent, enabling the sequential and controlled formation of multiple carbon-carbon bonds.

The efficiency of palladium-catalyzed cross-coupling of furanyl substrates has been demonstrated with various aryl bromides. mdpi.com Using a palladium complex in dimethylacetamide (DMAc), high conversions and isolated yields have been achieved for the coupling of substrates like furfuryl acetate (B1210297) and 2-acetylfuran. mdpi.com The oxidative addition of silanes to Pd(0) complexes, a key step in these catalytic cycles, is influenced by the electronic nature of the silane's substituents. researchgate.net

Below is a data table showing the results of palladium-catalyzed cross-coupling reactions with various furanyl substrates, indicating the high efficiency of these transformations.

Table 3: Palladium-Catalyzed Cross-Coupling of Furanyl Substrates with 4-Bromoacetophenone This table demonstrates the effectiveness of palladium catalysis for C-H activation and coupling of furan derivatives, a reaction type where furylsilanes are valuable reagents.

Furanyl SubstrateCatalyst Loading (mol%)Conversion (%)Isolated Yield (%)Reference
2-Acetylfuran19997 mdpi.com
Methyl 2-furoate19995 mdpi.com
Furfuryl acetate19275 mdpi.com
Furan19983 mdpi.com
2-Methylfuran (B129897)19990 mdpi.com

Catalytic Applications and Biomass Valorization

The conversion of renewable biomass into valuable chemicals is a primary goal of sustainable chemistry. Furan derivatives, such as furfural and 5-hydroxymethylfurfural (HMF), are key platform molecules derived from lignocellulosic biomass. frontiersin.orgnih.govrsc.orgresearchgate.net Dimethyl(5-methyl-2-furyl)silane and related compounds are positioned at the intersection of biomass upgrading and organosilicon chemistry.

Design of Organosilicon-Based Homogeneous and Heterogeneous Catalysts

While homogeneous catalysts often exhibit high activity and selectivity, their separation and reuse can be challenging. mdpi.com Heterogeneous catalysts, which are in a different phase from the reaction mixture, are generally preferred for industrial applications. mdpi.com Organosilicon compounds can be used to create supports for or act as ligands in both homogeneous and heterogeneous catalyst systems.

For instance, iron catalysts, which are abundant and low-toxicity alternatives to noble metals, have been immobilized on silica supports like MCM-41 for reactions such as olefin polymerization and the oxidation of styrene (B11656) and cyclohexane. mdpi.com The principles of immobilization could be applied to palladium or other metal complexes bearing furylsilane ligands, tethering the active catalytic center to a solid support. The silane moiety provides a robust anchor for grafting onto silica-based materials. Although research on catalysts derived specifically from dimethyl(5-methyl-2-furyl)silane is not widespread, the functional furan ring and the dimethylsilyl group provide clear handles for incorporation into more complex catalytic structures.

Development of Sustainable Catalytic Pathways for Furan Derivatives

Sustainable chemistry aims to develop environmentally benign processes. The upgrading of furan derivatives often requires catalytic pathways that are efficient and minimize waste. frontiersin.orgnih.govnih.gov The development of solid acid catalysts, zeolites, and ionic liquids has been a focus for the conversion of carbohydrates into furan platform molecules. frontiersin.orgnih.govnih.gov

For example, a green and intrinsically safe route has been developed for synthesizing diisocyanates from HMF, avoiding the use of hazardous phosgene. rsc.org This multi-step process involves the synthesis of methyl furan-2,5-dimethylene dicarbamate (FDC), followed by hydrogenation to its tetrahydrofuran (B95107) analog (THFDC) using a Pd/γ-Al₂O₃ catalyst, and subsequent thermal decomposition to the diisocyanates. rsc.org The catalyst demonstrated high activity and could be reused after a simple ethanol (B145695) wash. rsc.org

The oxidative coupling of furan derivatives is another important transformation. The Pd-catalyzed oxidative homocoupling of methyl 2-furoate using molecular oxygen as the oxidant has been shown to produce dimethyl 2,2'-bifuran-5,5'-dicarboxylate with good selectivity. researchgate.net Similarly, the oxidative coupling of 2-methylfuran (MF) in the presence of trifluoroacetic acid (TFA) yields 5,5′-dimethyl-2,2′-bifuran (DMBF), a precursor for polymers. mdpi.com Such pathways highlight the potential for developing selective C-C bond-forming reactions starting from simple furan building blocks.

Conversion of Biomass-Derived Feedstocks to Value-Added Chemicals

The valorization of biomass is critical for transitioning from a fossil fuel-based economy to a sustainable one. researchgate.net Furan compounds derived from the dehydration of C5 and C6 sugars are central to this effort. rsc.orgresearchgate.net 2,5-Dimethylfuran (DMF), which can be produced from HMF, is considered a promising biofuel with a higher energy density than ethanol. researchgate.net

Multifunctional catalysts are often required to convert biomass-derived furans into value-added chemicals in a single pot. researchgate.net For example, a Pd/NbOPO₄ catalyst has been used for the one-pot conversion of furfural and 2-methylfuran (2-MF) into diesel-range alkanes via hydroxyalkylation/alkylation (HAA) and hydrodeoxygenation, achieving high alkane yields. mdpi.com Solid acid catalysts like Amberlyst-15 are also effective for the HAA of 2-methylfuran with aldehydes like furfural to produce high-carbon fuel precursors. mdpi.com These precursors can then be hydrodeoxygenated over platinum-carbon catalysts to yield liquid alkanes. mdpi.com

The table below presents data on the conversion of furan-based feedstocks into valuable chemical products, illustrating the types of transformations relevant to biomass valorization.

Table 4: Catalytic Conversion of Furan-Based Feedstocks This table provides examples of catalytic processes for upgrading biomass-derived furans into fuels and chemical intermediates, a key area for the application of functionalized furans like furylsilanes.

Feedstock(s)CatalystPrimary ProductYield/SelectivityReference
Furfural & 2-MethylfuranPd/NbOPO₄Diesel-range Alkanes89.1% total alkane yield mdpi.com
2-Methylfuran & ButanalAmberlyst-15 then Pt/CLiquid Alkanes96.5% liquid alkane yield mdpi.com
2-Methylfuran (MF)Pd catalyst with TFA5,5′-dimethyl-2,2′-bifuran (DMBF)94% selectivity mdpi.com
Methyl 2-furoatePd(OAc)₂Dimethyl 2,2'-bifuran-5,5'-dicarboxylate85% selectivity researchgate.net
2,5-bis(aminomethyl)furan (BAF) & DMCCH₃ONaMethyl furan-2,5-dimethylene dicarbamate (FDC)98.1% isolated yield rsc.org

Future Directions in Organosilicon Chemistry

The unique electronic and structural characteristics of the furan ring, coupled with the versatile reactivity of the silyl group, position Dimethyl(5-methyl-2-furyl)silane as a valuable building block for future innovations in organosilicon chemistry. The path forward involves a multi-pronged approach, from uncovering fundamental reactivity to harnessing this knowledge for the creation of advanced materials and streamlined synthetic processes.

Exploration of New Chemical Transformations and Reactivity Patterns

While the fundamental reactivity of furans and silanes is well-established, the specific transformations of Dimethyl(5-methyl-2-furyl)silane are an area ripe for investigation. The interplay between the electron-rich furan ring and the silicon atom can lead to unique reactivity patterns that are not observed in simpler aryl or alkylsilanes.

One promising avenue of exploration is the Diels-Alder reaction . The furan moiety can act as a diene in [4+2] cycloadditions, a powerful tool for the construction of complex cyclic systems. nih.govrsc.org Research has shown that the presence and nature of a silyl group can influence the stereoselectivity of such reactions. nih.gov For Dimethyl(5-methyl-2-furyl)silane, systematic studies are needed to understand how the dimethylsilyl group and the methyl group at the 5-position affect the diene's reactivity and the stereochemical outcome of the cycloaddition with various dienophiles. This could provide a route to novel, highly substituted oxabicyclic adducts, which can serve as versatile synthetic intermediates.

Cross-coupling reactions represent another key area for future research. The silicon atom in furylsilanes can act as a handle for the introduction of various functional groups through palladium-catalyzed cross-coupling reactions. psu.edu While the direct coupling of the C-Si bond is a known transformation, detailed studies on Dimethyl(5-methyl-2-furyl)silane would elucidate the optimal conditions and catalyst systems for reactions with a wide range of electrophiles. This would enable the synthesis of a diverse library of 2,5-disubstituted furans, which are important motifs in pharmaceuticals and functional materials. nih.gov

Furthermore, the hydrosilylation of the furan ring itself or the further functionalization of the methyl group at the 5-position, activated by the silyl group, could lead to novel transformations. The selective reduction or oxidation of the furan ring, influenced by the silyl moiety, could also provide access to new heterocyclic structures.

A summary of potential reaction pathways for Dimethyl(5-methyl-2-furyl)silane is presented below:

Reaction TypePotential ProductsSignificance
Diels-Alder CycloadditionSubstituted Oxabicyclic AdductsAccess to complex 3D molecular scaffolds.
Palladium-Catalyzed Cross-Coupling2,5-Disubstituted FuransSynthesis of functional organic molecules.
Hydrosilylation/ReductionFunctionalized TetrahydrofuransCreation of saturated heterocyclic systems.
Directed FunctionalizationDerivatized Furan RingsIntroduction of new chemical functionalities.

Development of Next-Generation Organosilicon Functional Groups

The development of novel organosilicon functional groups is a cornerstone of advancing materials science. Dimethyl(5-methyl-2-furyl)silane can serve as a precursor to a new generation of functional materials by leveraging the unique properties of the furan ring.

One exciting prospect is the synthesis of organosilicon polymers . The bifunctional nature of Dimethyl(5-methyl-2-furyl)silane, with the reactive silyl group and the potential for polymerization through the furan ring (e.g., via ring-opening or oxidative coupling), makes it a candidate for the creation of novel polymers. acs.orggoogle.com These polymers could exhibit interesting thermal, electronic, or optical properties, finding applications in areas such as organic electronics or as high-performance materials. llnl.gov For instance, the oxidative coupling of the furan rings could lead to conjugated polymers with potential use in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).

Furthermore, the furan ring can be seen as a latent 1,4-dicarbonyl equivalent. Through controlled oxidation, the furan ring of silylated derivatives can be opened to reveal this functionality. psu.edu This "unmasking" of a functional group provides a powerful synthetic strategy for creating complex molecules and functional materials that would be difficult to access through other means.

The table below outlines potential next-generation functional groups and materials derived from Dimethyl(5-methyl-2-furyl)silane:

Functional Group/MaterialSynthetic ApproachPotential Applications
Poly(furylsilane)sRing-opening polymerization, Oxidative couplingOrganic electronics, specialty polymers.
Silyl-functionalized 1,4-dicarbonylsOxidative ring-opening of the furanBuilding blocks for complex molecule synthesis.
Hybrid Organic-Inorganic MaterialsSol-gel processing of functionalized furylsilanesCoatings, catalysts, and sensors.

Integration with Flow Chemistry and Automated Synthesis

The translation of novel chemical discoveries from the laboratory to industrial-scale production often benefits from modern manufacturing technologies. Flow chemistry and automated synthesis offer significant advantages in terms of safety, efficiency, and scalability.

The synthesis and subsequent transformations of Dimethyl(5-methyl-2-furyl)silane are well-suited for flow chemistry . Many of the reactions involving organosilanes, such as hydrosilylation and cross-coupling, can be exothermic and require precise control over reaction parameters. Flow reactors provide superior heat and mass transfer, enabling safer and more controlled reactions. rsc.org The use of packed-bed reactors with immobilized catalysts could also streamline purification processes and allow for continuous production.

Automated synthesis platforms can be employed to rapidly screen reaction conditions and explore the vast chemical space of potential derivatives of Dimethyl(5-methyl-2-furyl)silane. By integrating robotic systems with online analytical techniques, researchers can accelerate the discovery of new reactions and optimize existing ones. This high-throughput approach is particularly valuable for developing libraries of compounds for applications in drug discovery or materials science.

The benefits of integrating modern synthesis technologies are summarized below:

TechnologyAdvantages for Furylsilane Chemistry
Flow Chemistry Enhanced safety, improved reaction control, potential for continuous manufacturing, easier scale-up.
Automated Synthesis High-throughput screening of reaction conditions, rapid library generation, accelerated discovery of new derivatives.

Conclusion

Summary of Pivotal Advancements in the Research of Dimethyl (5-methyl-2-furyl)silane

The exploration of Dimethyl(5-methyl-2-furyl)silane is still in its early stages. The primary advancement has been its identification as a viable reagent in transition metal-catalyzed reactions, specifically in the silylative functionalization of alkynes. This demonstrates its potential beyond being a simple chemical entity, positioning it as a tool for constructing more complex molecular architectures. The inferred synthetic pathway via lithiation of 2-methylfuran (B129897) and subsequent silylation provides a solid foundation for its preparation, even in the absence of a dedicated synthetic report.

Broader Implications for Fundamental and Applied Organosilicon Chemistry

The study of Dimethyl(5-methyl-2-furyl)silane contributes to the broader understanding of the chemistry of silylated heterocycles. The interplay between the electron-rich furan (B31954) ring and the versatile silyl (B83357) group offers opportunities for developing novel synthetic methodologies. The reactivity of the Si-H bond in the context of the furan moiety is of fundamental interest and could lead to new catalytic transformations. In an applied sense, the incorporation of the furan unit, a bio-based feedstock, into organosilicon chemistry aligns with the principles of green and sustainable chemistry.

Prospective Research Avenues and Challenges

The future of research on Dimethyl(5-methyl-2-furyl)silane is rich with possibilities. Key areas for future investigation include:

Detailed Synthetic Optimization and Characterization: A primary challenge is the lack of a detailed, optimized synthesis and complete spectroscopic and physical characterization of the compound. A thorough study would be invaluable to the chemical community.

Exploration of Reactivity: A systematic investigation of the reactivity of both the furan ring and the Si-H bond is warranted. This includes exploring its participation in a wider range of reactions such as Diels-Alder reactions, further electrophilic substitutions, and a broader scope of hydrosilylation and dehydrogenative coupling reactions.

Polymer Chemistry: A significant opportunity lies in the investigation of Dimethyl(5-methyl-2-furyl)silane as a monomer for the synthesis of novel silicon-containing polymers. The properties of such materials are largely unexplored.

Computational Studies: In the absence of experimental thermochemical data, theoretical calculations are crucial for understanding the molecule's stability, electronic structure, and reaction mechanisms.

Overcoming the current lack of foundational data is the main challenge. Once addressed, Dimethyl(5-methyl-2-furyl)silane holds the promise of becoming a valuable and versatile tool in the arsenal (B13267) of synthetic and materials chemists.

Q & A

Q. What are the optimal synthetic routes for Dimethyl (5-methyl-2-furyl)silane, and how can reaction conditions be controlled to improve yield?

Methodological Answer: Synthesis of silane-containing furan derivatives often involves coupling reactions or hydrosilylation. For example, triethylsilane in dichloromethane (CH₂Cl₂) with trifluoroacetic acid (CF₃COOH) has been used to stabilize intermediates in analogous furan-silane syntheses . Key parameters include temperature control (room temperature to 70°C), solvent polarity (dioxane/water mixtures), and catalyst selection (e.g., DABCO for base-mediated reactions). Yield optimization may require inert atmospheres (N₂/Ar) to prevent silane oxidation.

Q. How can researchers characterize the structural stability of this compound under varying environmental conditions?

Methodological Answer: Stability studies should assess reactivity with moisture, oxygen, and light. Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) can quantify thermal stability. For hydrolytic stability, monitor silane degradation in aqueous solutions via NMR or HPLC. Evidence from related silanes suggests that dimethylsilane derivatives are generally stable under anhydrous, dark storage but may decompose in acidic/basic conditions .

Q. What analytical techniques are most effective for quantifying this compound in complex mixtures?

Methodological Answer: Reverse-phase HPLC with dimethylsilane-modified stationary phases provides high resolution for silane derivatives, as demonstrated in studies of dimethyl octylsilane phases . Gas chromatography-mass spectrometry (GC-MS) is suitable for volatile silanes, while solid-state NMR (e.g., ²⁹Si CP-MAS) can probe silane bonding environments in non-crystalline samples.

Advanced Research Questions

Q. How does this compound interact with catalytic surfaces, and what role does it play in hydrogenation or coupling reactions?

Methodological Answer: Silanes are widely used as reducing agents or surface modifiers in catalysis. For example, Cu/SiO₂ catalysts modified with silane coupling agents show enhanced selectivity in hydrogenation reactions . To study interactions, employ X-ray photoelectron spectroscopy (XPS) to analyze surface bonding and in situ FTIR to monitor reaction intermediates. Experimental designs should compare catalytic activity before/after silane functionalization.

Q. What strategies can be employed to evaluate the biological activity of this compound, particularly its antimicrobial or anti-inflammatory potential?

Methodological Answer: Structure-activity relationship (SAR) studies are critical. For antimicrobial assays, use broth microdilution (MIC/MBC) against Gram-positive/negative bacteria. Antioxidant activity can be assessed via DPPH/ABTS radical scavenging assays. To investigate anti-inflammatory effects, measure cytokine inhibition (e.g., IL-6, TNF-α) in macrophage cell lines. Analogous furan-silane hybrids have shown promise in preliminary biological screens .

Q. How can hybrid silane films incorporating this compound enhance material properties such as corrosion resistance or wettability?

Methodological Answer: Hybrid silane films (e.g., APTES/GPTMS blends) improve material performance by forming covalent bonds with substrates. To optimize film properties, vary silane concentration and hydrolysis time, then evaluate using contact angle measurements (wettability) and electrochemical impedance spectroscopy (EIS) for corrosion resistance. Factorial design experiments can identify key variables (e.g., silane ratio, pH) .

Data Contradiction and Validation

Q. How should researchers address discrepancies in reported reactivity or stability data for this compound?

Methodological Answer: Contradictions often arise from differences in experimental conditions (e.g., humidity, solvent purity). Validate findings by replicating studies under controlled environments (glovebox for air-sensitive compounds). Cross-reference multiple characterization techniques (e.g., NMR + HPLC) to confirm degradation products. Literature reviews should prioritize peer-reviewed journals over vendor-supplied data .

Experimental Design Considerations

Q. What safety protocols are essential when handling this compound in laboratory settings?

Methodological Answer: Key precautions include:

  • Use of fume hoods and personal protective equipment (gloves, goggles).
  • Storage in airtight containers under inert gas.
  • Immediate neutralization of spills with sodium bicarbonate. Toxicological data gaps for related silanes necessitate conservative risk assessments .

Literature and Database Strategies

Q. How can researchers efficiently retrieve authoritative data on this compound from scientific databases?

Methodological Answer: Use CAS Registry Numbers (if available) in SciFinder® for precise searches. In PubMed/Web of Science, combine terms like "silane + furan + synthesis" with Boolean operators. Exclude patents and prioritize journals with high impact factors. Regulatory databases (e.g., EPA DSSTox) provide toxicity profiles .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.